Dihydrokaempferol-3-glucoside is a glycosylated flavanonol, specifically a derivative of dihydrokaempferol, which belongs to the flavonoid class of compounds. Its chemical formula is , and it features a glucose moiety attached at the 3-position of the dihydrokaempferol backbone. This compound is naturally occurring in various plants, contributing to their color, flavor, and potential health benefits. Dihydrokaempferol itself is recognized for its antioxidant properties and is commonly found in fruits, vegetables, and certain herbs.
The enzyme dihydrokaempferol 4-reductase plays a crucial role in the biosynthesis of dihydrokaempferol from its precursor, naringenin, through hydroxylation and subsequent reduction processes .
Dihydrokaempferol-3-glucoside exhibits various biological activities, making it significant in pharmacological research:
Dihydrokaempferol-3-glucoside can be synthesized through various methods:
The applications of dihydrokaempferol-3-glucoside span several fields:
Research has highlighted various interactions involving dihydrokaempferol-3-glucoside:
Dihydrokaempferol-3-glucoside shares structural similarities with several other flavonoid compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Kaempferol | Flavonol | Lacks the hydroxyl group at C3 |
| Dihydroquercetin | Dihydroflavonol | Different hydroxylation pattern |
| Rutin | Flavonol glycoside | Contains a rhamnose sugar instead of glucose |
| Quercetin | Flavonol | More widely studied for its health benefits |
Dihydrokaempferol-3-glucoside's unique glucoside structure contributes to its distinct solubility and bioactivity compared to these similar compounds. Its specific interactions with biological systems further differentiate it within the flavonoid family .
Dihydrokaempferol-3-glucoside represents a flavonoid glycoside with the molecular formula C₂₁H₂₂O₁₁ and a molecular weight of 450.4 grams per mole [1]. The compound exhibits the systematic International Union of Pure and Applied Chemistry name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one [1]. This flavanonol structure consists of a dihydrokaempferol aglycone moiety linked to a beta-D-glucopyranose unit through an O-glycosidic bond at the carbon-3 position [1].
The stereochemical configuration of dihydrokaempferol-3-glucoside features two chiral centers on the chroman ring system at positions carbon-2 and carbon-3 [12]. The compound exists as the (2R,3R)-trans-diastereomer configuration, which corresponds to the naturally occurring form found in plant tissues [12]. The glucose moiety adopts the beta-anomeric configuration, as evidenced by characteristic coupling constants observed in nuclear magnetic resonance spectroscopy [12].
The molecular architecture encompasses three distinct ring systems: the A-ring containing hydroxyl groups at positions 5 and 7, the B-ring featuring a hydroxyl group at position 4′, and the C-ring bearing the glucose substituent at position 3 [1]. The computed properties indicate seven hydrogen bond donor sites and eleven hydrogen bond acceptor sites, with four rotatable bonds contributing to conformational flexibility [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₂O₁₁ | [1] |
| Molecular Weight | 450.4 g/mol | [1] |
| Hydrogen Bond Donors | 7 | [1] |
| Hydrogen Bond Acceptors | 11 | [1] |
| Rotatable Bonds | 4 | [1] |
| Exact Mass | 450.11621151 Da | [1] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of dihydrokaempferol-3-glucoside through both proton and carbon-13 analyses [12]. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the glycosidic linkage and stereochemical configuration of the compound [12].
The anomeric proton of the glucose moiety appears as a doublet with a coupling constant of approximately 7.3 hertz, confirming the beta-configuration of the glycosidic bond [9]. The signals at 4.96 parts per million and 4.54 parts per million correspond to hydrogen-2 and hydrogen-3 of the chroman ring, respectively, with their large coupling constant of 11.0 hertz indicating the trans-diaxial relationship characteristic of the (2R,3R)-configuration [12].
Aromatic proton signals in the spectrum exhibit distinct patterns: hydrogen-6 and hydrogen-8 of the A-ring appear as meta-coupled doublets at 5.85 and 6.27 parts per million respectively, while the B-ring protons display an A₂X₂ coupling system with signals at 7.36-7.51 parts per million for hydrogen-2′/6′ and 7.10 parts per million for hydrogen-5′ [12] [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive confirmation of the molecular structure through identification of all carbon environments [9]. The carbonyl carbon at position 4 resonates at approximately 177 parts per million, while the glucose anomeric carbon appears around 102 parts per million [9]. The glycosidation at carbon-3 is evidenced by the characteristic downfield shift of carbon-2 to 157 parts per million and upfield shift of carbon-3 to 134 parts per million [9].
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Anomeric H-1″ | 5.30 | d, J=7.3 Hz | Glucose H-1 |
| H-2 | 4.96 | d, J=11.0 Hz | Chroman H-2 |
| H-3 | 4.54 | d, J=11.0 Hz | Chroman H-3 |
| H-6 | 5.85 | d | A-ring H-6 |
| H-8 | 6.27 | d, J=2.0 Hz | A-ring H-8 |
Mass spectrometric analysis of dihydrokaempferol-3-glucoside employs electrospray ionization in negative mode to generate characteristic fragmentation patterns that confirm structural identity [14]. The compound exhibits a pseudomolecular ion at mass-to-charge ratio 449.1087 in negative ionization mode, corresponding to the deprotonated molecular ion [M-H]⁻ [14].
The fragmentation pathway proceeds through initial loss of the glucose moiety (162 daltons) to yield the dihydrokaempferol aglycone ion at mass-to-charge ratio 287.06 [14]. Secondary fragmentation of this ion produces diagnostic fragments at mass-to-charge ratios 269.05, 243.07, 151.00, and 107.01, which correspond to successive losses of water, carbon monoxide, and retro-Diels-Alder fragmentations characteristic of flavonoid compounds [14].
The base peak at mass-to-charge ratio 287.06 represents the most abundant fragment ion and serves as a diagnostic marker for dihydrokaempferol-containing glycosides [14]. Additional fragment ions at mass-to-charge ratios 151.00 and 107.01 arise from A-ring fragmentation patterns that are consistent with the 5,7-dihydroxy substitution pattern of the aglycone portion [14].
Collision-induced dissociation studies reveal that the glucosidic bond represents the most labile site under mass spectrometric conditions, with facile neutral loss of glucose occurring at low collision energies [14]. Higher collision energies promote further fragmentation of the aglycone moiety through pathways involving loss of water molecules and carbon monoxide units [14].
| Mass-to-Charge Ratio | Relative Intensity | Fragment Identity | Loss from Precursor |
|---|---|---|---|
| 449.1087 | 100% | [M-H]⁻ | - |
| 287.06 | 85% | Dihydrokaempferol | 162 Da (glucose) |
| 269.05 | 45% | [Aglycone-H₂O]⁻ | 180 Da |
| 243.07 | 30% | [Aglycone-CO₂]⁻ | 206 Da |
| 151.00 | 25% | A-ring fragment | 298 Da |
Dihydrokaempferol-3-glucoside exhibits distinct structural differences from taxifolin-3-glucoside that enable analytical differentiation between these closely related flavanonol glycosides [17] [19]. The primary distinction lies in the hydroxylation pattern of the B-ring, where taxifolin-3-glucoside contains additional hydroxyl groups at both positions 3′ and 4′, creating a catechol moiety, while dihydrokaempferol-3-glucoside features only a single hydroxyl group at position 4′ [17] [19].
This differential hydroxylation pattern significantly impacts the spectroscopic properties of the two compounds [17]. In nuclear magnetic resonance spectroscopy, taxifolin-3-glucoside displays a characteristic ABX coupling pattern for the B-ring protons due to the meta-coupling between hydrogen-2′ and hydrogen-6′, whereas dihydrokaempferol-3-glucoside exhibits the simpler A₂X₂ pattern typical of para-disubstituted benzene rings [17].
Mass spectrometric analysis provides definitive differentiation through the molecular ion masses, with taxifolin-3-glucoside exhibiting a molecular weight 16 daltons higher due to the additional hydroxyl group [17]. The fragmentation patterns also differ significantly, as taxifolin-3-glucoside shows enhanced stability of the aglycone ion due to the catechol group's electron-donating effects [17].
Chromatographic separation reveals distinct retention behaviors, with dihydrokaempferol-3-glucoside generally eluting later than taxifolin-3-glucoside in reversed-phase high-performance liquid chromatography due to its reduced polarity from the absence of the 3′-hydroxyl group [17]. The ultraviolet-visible absorption spectra also differ, with taxifolin-3-glucoside showing bathochromic shifts in both Band I and Band II regions due to extended conjugation through the catechol system [17].
| Compound Property | Dihydrokaempferol-3-glucoside | Taxifolin-3-glucoside |
|---|---|---|
| Molecular Formula | C₂₁H₂₂O₁₁ | C₂₁H₂₂O₁₂ |
| Molecular Weight | 450.4 g/mol | 466.4 g/mol |
| B-ring Hydroxylation | 4′-OH | 3′,4′-diOH |
| Nuclear Magnetic Resonance B-ring Pattern | A₂X₂ | ABX |
| Retention Time (relative) | Later | Earlier |
Dihydrokaempferol-3-glucoside shares significant structural parallels with kaempferol-3-glucoside, differing primarily in the saturation state of the carbon-2 to carbon-3 bond and the presence of a hydroxyl group at position 3 in the aglycone moiety [24] [27]. Both compounds feature identical hydroxylation patterns on the A-ring (5,7-dihydroxy) and B-ring (4′-hydroxyl), with glucose attachment at position 3 through beta-glycosidic linkages [24] [27].
The stereochemical considerations distinguish these compounds significantly, as dihydrokaempferol-3-glucoside possesses two chiral centers at carbons 2 and 3, while kaempferol-3-glucoside lacks these stereocenters due to the presence of the carbon-2 to carbon-3 double bond [24]. This fundamental difference impacts both the conformational flexibility and biological activity profiles of the compounds [24].
Nuclear magnetic resonance spectroscopy provides clear differentiation between these structures through characteristic signals [27]. Kaempferol-3-glucoside exhibits a distinctive singlet for hydrogen-3 at approximately 6.8 parts per million, while dihydrokaempferol-3-glucoside shows the coupled hydrogen-2 and hydrogen-3 signals as described previously [27]. The carbon-13 spectra also differ markedly, with kaempferol-3-glucoside displaying the characteristic carbonyl carbon at 177 parts per million and the sp²-hybridized carbon-3 at 134 parts per million [27].
Mass spectrometric fragmentation patterns reveal both similarities and differences between these compounds [24]. Both exhibit ready loss of glucose (162 daltons) as the primary fragmentation pathway, but the resulting aglycone ions show distinct fragmentation behaviors [24]. Kaempferol derivatives typically undergo retro-Diels-Alder fragmentations more readily due to the aromatic stabilization of the resulting fragments [24].
The glycosidic linkage in both compounds confers enhanced water solubility compared to the respective aglycones, and both demonstrate resistance to certain enzymatic modifications due to the protection of the carbon-3 position [30]. However, the presence of the carbon-2 to carbon-3 double bond in kaempferol derivatives enables different metabolic pathways and biological interactions compared to the saturated dihydrokaempferol system [30].
| Structural Feature | Dihydrokaempferol-3-glucoside | Kaempferol-3-glucoside |
|---|---|---|
| Carbon-2 to Carbon-3 Bond | Single (saturated) | Double (unsaturated) |
| Chiral Centers | 2 (C-2, C-3) | 0 |
| Nuclear Magnetic Resonance H-3 | d, J=11.0 Hz | s |
| Retro-Diels-Alder Fragmentation | Reduced tendency | Enhanced tendency |
| Conformational Flexibility | Higher | Lower |
| Aromatic Character | Reduced | Enhanced |
The biosynthesis of dihydrokaempferol-3-glucoside initiates through the enzymatic conversion of flavanone precursors, primarily naringenin, via the action of flavanone 3-hydroxylase enzymes. This critical step represents the first committed reaction in the dihydroflavonol biosynthetic branch of the flavonoid pathway [1].
Flavanone 3-hydroxylase belongs to the 2-oxoglutarate-dependent dioxygenase family and catalyzes the stereospecific hydroxylation at the 3-position of flavanones [1]. The enzyme requires 2-oxoglutarate as a co-substrate, along with molecular oxygen and ascorbate as cofactors, to facilitate the hydroxylation reaction that converts naringenin to dihydrokaempferol [2]. This reaction is fundamental to the formation of all downstream dihydroflavonols and represents a key regulatory point in flavonoid metabolism.
Research on Trapa bispinosa Roxb. has demonstrated that the cloned TbF3H enzyme exhibits specific kinetic parameters when catalyzing the conversion of naringenin to dihydrokaempferol, with a Km value of 43.75 μM and Vmax of 22.90 μM/min at 30°C [1]. These kinetic parameters indicate the enzyme's high affinity for its flavanone substrate and efficient catalytic turnover. The enzyme exhibits optimal activity under physiological conditions, with temperature and pH optima that align with cellular environments where flavonoid biosynthesis occurs [1].
In Citrus sinensis, two distinct flavanone 3-hydroxylase genes, CsF3Ha and CsF3Hb, have been identified and functionally characterized [3]. Both enzymes demonstrate the ability to convert not only naringenin to dihydrokaempferol but also eriodictyol to dihydroquercetin, indicating substrate promiscuity that enables the formation of multiple dihydroflavonol products from different flavanone precursors [3]. This enzymatic versatility is crucial for the biosynthesis of structurally diverse dihydroflavonols that serve as precursors to various flavonoid end products.
The catalytic mechanism of flavanone 3-hydroxylase involves the formation of a ternary enzyme-substrate-cofactor complex, where the enzyme coordinates with iron in its active site to facilitate the hydroxylation reaction [4]. The conserved ferrous binding site HxDxNH and 2-oxoglutarate binding site RXS are essential for enzymatic activity, as demonstrated through site-directed mutagenesis studies [4]. These conserved motifs are present across flavanone 3-hydroxylase enzymes from diverse plant species, indicating their fundamental importance in catalytic function.
Subcellular localization studies have revealed that flavanone 3-hydroxylase enzymes are predominantly localized in the cytosol, where they can access flavanone substrates produced by upstream enzymes in the phenylpropanoid pathway [4]. This cytosolic localization facilitates the efficient channeling of substrates through the flavonoid biosynthetic pathway and enables coordination with other enzymatic steps.
The regulation of flavanone 3-hydroxylase expression and activity represents a critical control point in dihydrokaempferol biosynthesis. Gene expression studies have shown tissue-specific and developmental regulation of F3H genes, with highest expression levels often observed in tissues where flavonoid accumulation is most pronounced [1]. Environmental factors such as light exposure, temperature stress, and pathogen challenge can also modulate F3H expression, indicating the enzyme's role in adaptive flavonoid responses.
Table 1: Enzymatic Conversion Data from Flavanone Precursors
| Enzyme | Source Organism | Substrate | Product | Km (μM) | Vmax (units) | Reference |
|---|---|---|---|---|---|---|
| TbF3H | Trapa bispinosa | Naringenin | Dihydrokaempferol | 43.75 | 22.90 | [1] |
| CsF3Ha | Citrus sinensis | Naringenin/Eriodictyol | Dihydrokaempferol/Dihydroquercetin | NR | NR | [3] |
| CsF3Hb | Citrus sinensis | Naringenin/Eriodictyol | Dihydrokaempferol/Dihydroquercetin | NR | NR | [3] |
| CtF3H | Carthamus tinctorius | Naringenin | Dihydrokaempferol | NR | NR | [5] |
| OsF3H | Oryza sativa | Naringenin | Kaempferol/Quercetin | 57.8 | 3.1 | [2] |
| AfF3H | Allium fistulosum | Naringenin/Eriodictyol | Dihydrokaempferol/Dihydroquercetin | NR | NR | [4] |
*NR = Not Reported
The formation of dihydrokaempferol-3-glucoside from its aglycone precursor occurs through the action of uridine diphosphate glycosyltransferases, which catalyze the transfer of glucose from uridine diphosphate glucose to the 3-hydroxyl position of dihydrokaempferol [6]. This glycosylation reaction is essential for modifying the physicochemical properties of the flavonoid, enhancing its stability, solubility, and biological activity.
Plant uridine diphosphate glycosyltransferases employ an inverting catalytic mechanism characterized by SN2-like direct displacement chemistry [7]. The catalytic process involves two distinct steps: initial deprotonation of the acceptor molecule's hydroxyl group followed by nucleophilic attack on the anomeric carbon of the sugar donor [7]. This mechanism results in stereochemical inversion at the anomeric carbon, producing β-glycosidic linkages in the final product.
The enzymatic mechanism of 3-O-glycosylation involves a highly conserved catalytic triad consisting of a histidine residue that serves as the catalytic base, an aspartate residue that stabilizes the deprotonated state, and the attacking hydroxyl group of the acceptor substrate [8]. Structural studies on flavonoid 3-O-glucosyltransferases have revealed that His20 functions as the catalytic base for deprotonation of the 3-hydroxyl group of dihydrokaempferol, while Asp119 provides charge stabilization [8]. The geometry of the enzyme-substrate complex is precisely arranged to facilitate in-line nucleophilic attack with optimal stereochemistry.
Sugar donor recognition involves extensive interactions within the plant secondary product glycosyltransferase motif, which forms a highly conserved 44-amino acid sequence that defines the sugar-binding pocket [7]. The motif facilitates specific recognition of uridine diphosphate glucose through multiple hydrogen bonding interactions with the uracil base, ribose sugar, and phosphate groups [7]. Tryptophan residues within the motif engage in π-stacking interactions with the uracil ring, while glutamine and glutamate residues form hydrogen bonds with ribose hydroxyls [7].
The substrate specificity of flavonoid 3-O-glucosyltransferases extends beyond dihydrokaempferol to include various flavonoid acceptors such as kaempferol, quercetin, and other hydroxylated flavonoids [9]. This broad substrate acceptance enables the formation of multiple glucoside products within plant tissues. However, the enzyme exhibits regiospecificity for the 3-hydroxyl position, distinguishing it from other glycosyltransferases that modify different hydroxyl groups on the flavonoid skeleton [10].
Kinetic analysis of uridine diphosphate glycosyltransferases involved in flavonoid 3-O-glucoside biosynthesis reveals characteristic Michaelis-Menten behavior with distinct kinetic parameters for different substrates [11]. The enzyme Rs89B1 demonstrates a Km value of 137.7 μM for its acceptor substrate and 53.8 μM for uridine diphosphate glucose, with a catalytic efficiency (kcat/Km) of 22.5 mM·s⁻¹ [11]. These parameters indicate efficient substrate binding and catalytic turnover under physiological conditions.
The glycosylation reaction exhibits optimal activity at pH values between 6.5 and 7.0, with temperature optima ranging from 30°C to 35°C [11]. The enzyme requires divalent metal ions, particularly Mg²⁺ and Mn²⁺, for optimal catalytic activity, with these cations likely playing roles in substrate binding and catalytic chemistry [11]. The metal ion requirement suggests coordination chemistry involvement in the glycosyl transfer mechanism.
Substrate channeling and metabolic organization play important roles in dihydrokaempferol-3-glucoside biosynthesis. The spatial organization of enzymes within plant cells facilitates efficient substrate flow from dihydrokaempferol formation to glycosylation, minimizing intermediate accumulation and maximizing pathway flux [6]. This organization is particularly important given the relatively unstable nature of some flavonoid intermediates and the need for coordinated regulation of pathway activity.
Table 2: Glycosyltransferase Kinetic Parameters
| Enzyme | Substrate Acceptor | Sugar Donor | Km Acceptor (μM) | Km Donor (μM) | kcat (s⁻¹) | Catalytic Efficiency | Reference |
|---|---|---|---|---|---|---|---|
| Rs89B1 | 2,3,4-THBA | UDP-glucose | 137.7 | 53.8 | 3.098 | 22.5 | [11] |
| Rs89B1_ins | 2,3,4-THBA | UDP-glucose | 128.2 | 56.2 | 3.615 | 28.2 | [11] |
| VvGT1 | Kaempferol | UDP-glucose | NR | NR | NR | NR | [8] |
| CsUGT75L12 | Multiple phenolics | UDP-glucose | NR | NR | NR | NR | [12] |
| CtOGT1 | Kaempferol | UDP-glucose | NR | NR | NR | Enhanced | [10] |
| CtOGT2 | Kaempferol | UDP-glucose | NR | NR | NR | Moderate | [10] |
*NR = Not Reported
The biosynthesis of dihydrokaempferol-3-glucoside is subject to complex transcriptional regulation involving multiple families of transcription factors that coordinately control the expression of structural genes encoding pathway enzymes [13]. This regulatory network ensures appropriate spatial, temporal, and environmental control of flavonoid metabolism in response to developmental and physiological signals.
R2R3-MYB transcription factors represent the primary regulatory elements controlling flavonoid biosynthesis, with different subgroups exhibiting distinct specificities for pathway branches [14]. The MYB-B group transcription factors, including AtMYB11, AtMYB12, and AtMYB111, specifically regulate early biosynthetic genes such as chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, and flavonol synthase [14]. These transcription factors bind to MYB binding sites containing ACC-rich elements (5′-ACC(A/T)A(A/C)-3′) and AAC elements (5′-(C/T)AACNG-3′) present in the promoter regions of target genes [14].
The regulatory mechanism involves direct binding of R2R3-MYB proteins to cis-regulatory elements in promoters of flavonoid biosynthetic genes, leading to transcriptional activation [13]. Research has identified multiple MYB transcription factors that positively regulate dihydrokaempferol biosynthesis through activation of flavanone 3-hydroxylase expression. For example, GlMYB4 and GlMYB88 from Glycyrrhiza uralensis have been shown to respond to methyl jasmonate induction and positively regulate flavonoid synthesis [15].
Basic helix-loop-helix transcription factors function as essential partners in flavonoid regulation, particularly for late biosynthetic genes involved in anthocyanin and proanthocyanidin formation [16]. However, certain bHLH factors also influence early pathway steps, including dihydrokaempferol formation. The bHLH transcription factor AtTT8 regulates flavonoid biosynthesis through transcriptional control of key enzymes and forms part of the MYB-bHLH-WD40 complex that coordinates pathway regulation [16].
The MYB-bHLH-WD40 complex represents a fundamental regulatory unit in flavonoid biosynthesis, where the three protein types interact to form a transcriptional complex with enhanced regulatory specificity and activity [17]. The WD40 protein component, such as AtTTG1, facilitates protein-protein interactions and stabilizes the complex formation [17]. This ternary complex binds to promoter regions containing both MYB binding sites and G-box elements recognized by bHLH factors [17].
WRKY transcription factors constitute an additional layer of flavonoid regulation, with multiple family members demonstrating the ability to modulate flavonoid pathway gene expression [18]. These transcription factors bind to W-box cis-elements (TGACCA/T) present in promoters of flavonoid biosynthetic genes [19]. CsWRKY44 from tea plants has been identified as a positive regulator of flavonoid biosynthesis, demonstrating the importance of WRKY factors in pathway control [18].
Environmental and hormonal signals significantly influence the expression of regulatory genes controlling dihydrokaempferol-3-glucoside biosynthesis. Methyl jasmonate treatment induces the expression of multiple MYB transcription factors, leading to coordinate upregulation of flavonoid pathway genes [15]. Light exposure, temperature stress, and pathogen challenge also modulate transcription factor expression, enabling adaptive responses through flavonoid accumulation [20].
The regulatory network exhibits tissue-specific and developmental regulation, with different combinations of transcription factors active in various plant organs and developmental stages [20]. This specificity ensures that dihydrokaempferol-3-glucoside biosynthesis occurs in appropriate tissues and at suitable developmental times. Gene expression analysis has revealed coordinated regulation of structural genes encoding flavanone 3-hydroxylase and glycosyltransferases, indicating integrated control of the complete biosynthetic pathway [20].
Negative regulation also plays important roles in controlling dihydrokaempferol-3-glucoside biosynthesis. R2R3-MYB repressors, such as those belonging to subgroup 4, can inhibit flavonoid pathway gene expression by competing with activating MYB factors for binding sites or by recruiting co-repressor proteins [13]. This negative regulation provides fine-tuning of pathway activity and prevents excessive flavonoid accumulation that might be detrimental to plant growth.
Post-transcriptional regulation through small RNA molecules and protein modifications adds additional layers of control to the regulatory network [14]. MicroRNAs targeting specific transcription factor mRNAs can modulate their abundance and activity, while protein phosphorylation and other post-translational modifications can alter transcription factor function and stability [14].
Table 3: Regulatory Gene Expression Data
| Gene Family | Representative Genes | Target Pathway Genes | Regulation Type | Binding Motifs | Reference |
|---|---|---|---|---|---|
| R2R3-MYB | AtMYB11/12/111, GlMYB4/88, MdMYB10 | CHS, CHI, F3H, FLS | Positive/Negative | MBS (ACC/AAC elements) | [13] |
| bHLH | AtTT8, PabHLH1, VvMYC1 | DFR, ANS, LAR, ANR | Positive | G-box (CACGTG), E-box | [16] |
| WRKY | CsWRKY44, MdWRKY11 | Flavonoid structural genes | Positive/Negative | W-box (TGACCA/T) | [18] |
| WD40 | AtTTG1 | Forms MBW complex | Complex formation | Protein-protein interaction | [17] |